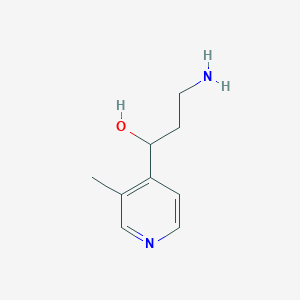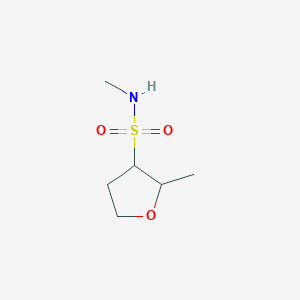![molecular formula C14H17NO B13207828 3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13207828.png)
3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a cyclopropyl group, a phenyl group, and an oxa-azabicycloheptane core. The molecular formula of this compound is C14H17NO, and it has a molecular weight of 215.29 g/mol .
Vorbereitungsmethoden
The synthesis of 3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane can be achieved through various synthetic routes. One common method involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . This reaction typically requires specific reaction conditions, including controlled temperature and pressure, to ensure the desired product is obtained with high yield and purity.
Analyse Chemischer Reaktionen
3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropyl and phenyl groups, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: This compound may be used in the development of new biochemical assays or as a probe to study biological pathways.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The cyclopropyl and phenyl groups may facilitate binding to enzymes or receptors, while the oxa-azabicycloheptane core can influence the compound’s overall stability and reactivity. Detailed studies on its mechanism of action are limited, but it is likely that this compound modulates biological activity through its unique structural features .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane include:
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound shares the oxa-azabicycloheptane core but has different substituents, leading to variations in reactivity and applications.
7-Azabicyclo[4.1.0]heptane:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H17NO |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
3-cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C14H17NO/c1-2-4-11(5-3-1)14-8-9-15(12-6-7-12)10-13(14)16-14/h1-5,12-13H,6-10H2 |
InChI-Schlüssel |
BXENOLFXUWXSMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2CCC3(C(C2)O3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


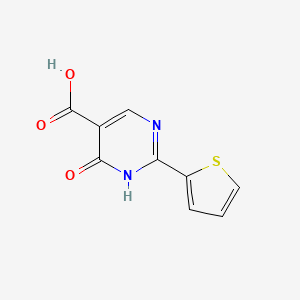

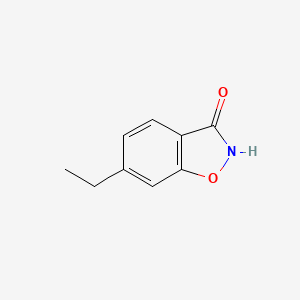
![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13207768.png)
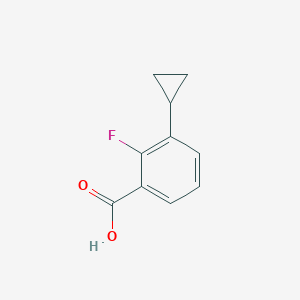
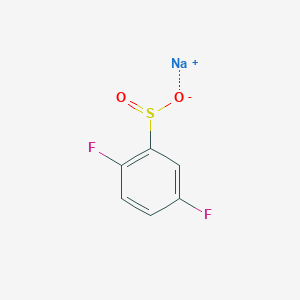
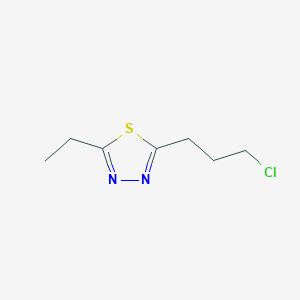
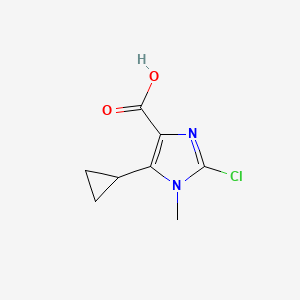

![Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13207809.png)
![2-[5-(4-Cyanophenyl)furan-2-yl]acetic acid](/img/structure/B13207814.png)

